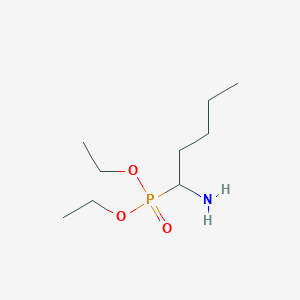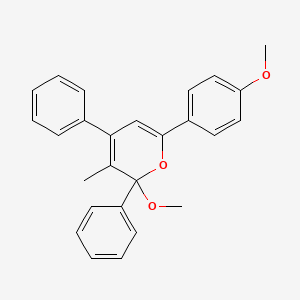
Centbucridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Centbucridine hydrochloride is a quinolone derivative developed by the Central Drug Research Institute (CDRI) in Lucknow, India, in 1982.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Centbucridine hydrochloride involves the reaction of 4-N-butylamino-1,2,3,4-tetrahydroacridene with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Centbucridine hydrochloride primarily undergoes substitution reactions due to the presence of the butylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Centbucridine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Centbucridine hydrochloride exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized anesthesia. Additionally, its anti-histaminic properties contribute to its effectiveness in reducing allergic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Lignocaine (Lidocaine) Hydrochloride: Another widely used local anesthetic with a similar mechanism of action.
Articaine: Known for its rapid onset and short duration of action.
Ropivacaine: Preferred for its long-lasting effects and lower toxicity.
Uniqueness of Centbucridine Hydrochloride
This compound stands out due to its inherent vasoconstrictive and anti-histaminic properties, which reduce the need for additional vasoconstrictors like adrenaline. This makes it a safer alternative for patients with cardiovascular conditions .
Propiedades
| 76958-83-3 | |
Fórmula molecular |
C17H23ClN2 |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
N-butyl-1,2,3,4-tetrahydroacridin-1-amine;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-2-3-11-18-16-9-6-10-17-14(16)12-13-7-4-5-8-15(13)19-17;/h4-5,7-8,12,16,18H,2-3,6,9-11H2,1H3;1H |
Clave InChI |
RPMJPANFKPDXFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1CCCC2=NC3=CC=CC=C3C=C12.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline](/img/structure/B14433518.png)



![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

